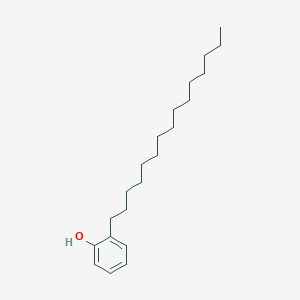

2-Pentadecylphenol

Description

Contextualization within Phenolic Lipids

2-Pentadecylphenol (B14136433) is a member of the phenolic lipids, a significant class of naturally occurring compounds. These molecules are characterized by a phenol (B47542) ring attached to a long alkyl chain. This dual nature, possessing both a hydrophilic phenolic head and a hydrophobic lipid tail, makes them amphiphilic. Phenolic lipids are abundant in various plants, fungi, and bacteria. chemicalbook.com

A well-known source of pentadecylphenols is cashew nut shell liquid (CNSL), a byproduct of cashew nut processing. chemicalbook.comontosight.ai Natural CNSL contains anacardic acid, which upon heating, decarboxylates to form cardanol (B1251761), a mixture of 3-pentadecylphenols with varying degrees of unsaturation in the alkyl chain. mdpi.com Hydrogenation of cardanol yields 3-pentadecylphenol (B1217947). chemicalbook.com

The general structure of phenolic lipids, including this compound, allows them to interact with biological membranes. ipp.pt Their presence is not limited to terrestrial plants; they have also been identified in marine organisms and are of interest in environmental science. chemicalbook.com

Academic Research Significance of Alkylphenols, including this compound

Alkylphenols, a category that includes this compound, are the subject of extensive academic research due to their diverse biological activities and potential industrial applications. The unique structure of these compounds, featuring a phenolic hydroxyl group and a long alkyl chain, imparts properties that are of interest in materials science, medicinal chemistry, and environmental studies.

In the realm of materials science, the amphiphilic nature of compounds like 3-pentadecylphenol makes them suitable for creating self-assembled monolayers, which can modify the surface properties of materials. chemicalbook.com They are also investigated as starting materials for the synthesis of various surfactants and polymers, where the alkylphenol component is crucial in defining the final product's characteristics. chemicalbook.com For instance, a new bisphenol, 4-(4-hydroxyphenoxy)-3-pentadecylphenol (HPPDP), has been synthesized from CNSL for the creation of aromatic copolyesters. researchgate.net

The biological activities of alkylphenols are a major focus of research. Studies have demonstrated a wide range of properties, including antioxidant, antimicrobial, and antitumor effects. mdpi.comscielo.br The interaction of these lipids with biological membranes is a key area of investigation, with research exploring their effects on the organization of phospholipid bilayers. chemicalbook.com For example, 3-pentadecylphenol has been shown to incorporate into DPPC bilayers, affecting their phase transition. chemicalbook.com

Furthermore, specific isomers like this compound have been identified in archaeological lacquer pieces, indicating their historical use and stability. researchgate.net The synthesis of various pentadecylphenols, including the 2-substituted isomer, has been a subject of chemical research to provide pure compounds for clinical and further scientific evaluation. acs.org

Table 1: Properties of 3-Pentadecylphenol

| Property | Value |

|---|---|

| Molecular Formula | C21H36O |

| Molecular Weight | 304.51 g/mol |

| Melting Point | 50-53 °C |

| Boiling Point | 190-195 °C at 1 mm Hg |

| Appearance | Slightly brown to pink-brown crystalline chunks |

Source: chemicalbook.com

Table 2: Investigated Biological Activities of Pentadecylphenols

| Activity | Description |

|---|---|

| Antioxidant | Capable of neutralizing free radicals. chemicalbook.commdpi.com |

| Antimicrobial | Effective against certain bacteria. mdpi.com |

| Antitumor | Shows potential in inhibiting tumor cell growth. mdpi.com |

| Enzyme Inhibition | Can inhibit the activity of enzymes like α-glucosidase. chemicalbook.com |

Source: chemicalbook.commdpi.com

Structure

3D Structure

Properties

CAS No. |

51000-79-4 |

|---|---|

Molecular Formula |

C21H36O |

Molecular Weight |

304.5 g/mol |

IUPAC Name |

2-pentadecylphenol |

InChI |

InChI=1S/C21H36O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-20-18-15-16-19-21(20)22/h15-16,18-19,22H,2-14,17H2,1H3 |

InChI Key |

RGDDVTHQUAQTIE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCC1=CC=CC=C1O |

Origin of Product |

United States |

Synthetic Strategies and Chemical Modifications of Pentadecylphenols

De Novo Synthetic Routes to Specific Pentadecylphenol Isomers

The industrial production of pentadecylphenol predominantly relies on the catalytic hydrogenation of cardanol (B1251761), which is isolated from CNSL. chemicalbook.comniscpr.res.in This process involves saturating the olefinic bonds in cardanol's C15 side chain using catalysts like palladium on carbon (Pd/C) under hydrogen pressure, yielding primarily 3-pentadecylphenol (B1217947). ajol.infogoogleapis.com

For the synthesis of specific isomers, such as 2-pentadecylphenol (B14136433) or 4-pentadecylphenol, which are not the primary products of cardanol hydrogenation, the Friedel-Crafts alkylation is the method of choice. mt.commt.com This classic electrophilic aromatic substitution reaction involves reacting phenol (B47542) with an alkylating agent, such as a 1-pentadecene (B78149) or a 1-halopentadecane, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃) or a Brønsted acid. mt.commasterorganicchemistry.com The reaction mechanism proceeds through the formation of a carbocation or a related electrophilic species from the alkylating agent, which then attacks the electron-rich phenol ring. mt.comlumenlearning.com The hydroxyl group of phenol is a powerful ortho-, para-directing group, meaning the reaction typically yields a mixture of this compound and 4-pentadecylphenol. mlsu.ac.inbyjus.com Reaction conditions can be tuned to influence the isomeric ratio.

Table 1: Comparison of Synthetic Routes to Pentadecylphenols

| Method | Starting Material | Key Reagents | Primary Product(s) | Key Features |

|---|---|---|---|---|

| Hydrogenation | Cardanol (from CNSL) | H₂, Pd/C catalyst | 3-Pentadecylphenol | Utilizes a renewable feedstock; high yield for the meta-isomer. niscpr.res.inajol.info |

| Friedel-Crafts Alkylation | Phenol | 1-Pentadecene or 1-Halopentadecane, Lewis Acid (e.g., AlCl₃) | Mixture of this compound and 4-Pentadecylphenol | Allows for synthesis of specific ortho and para isomers; subject to carbocation rearrangements and polyalkylation. mt.commasterorganicchemistry.com |

Functionalization and Derivatization Approaches for Pentadecylphenols

The dual reactivity of the phenolic ring and the hydroxyl group makes pentadecylphenols valuable starting materials for a variety of chemical derivatives.

Schiff bases, characterized by an azomethine (-C=N-) group, are synthesized through the condensation of a primary amine with an aldehyde or ketone. jmchemsci.com Pentadecylphenol-derived Schiff bases can be prepared in a two-step process. First, a formyl group (-CHO) is introduced onto the phenolic ring via an electrophilic formylation reaction. The Vilsmeier-Haack reaction is a common method, using a Vilsmeier reagent generated in situ from dimethylformamide (DMF) and a chlorinating agent like phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂). jk-sci.comtcichemicals.com For instance, the formylation of 3-pentadecylphenol can yield 2-hydroxy-4-pentadecylbenzaldehyde. psu.eduresearchgate.net

In the second step, this aldehyde is refluxed with a primary amine in a suitable solvent, often with an acid catalyst, to yield the corresponding Schiff base. psu.eduripublication.com A wide range of aromatic and heterocyclic amines can be used to create diverse Schiff base structures. researchgate.netnih.gov

Table 2: Synthesis of a Pentadecylphenol-Derived Schiff Base

| Step | Reaction | Reactants | Key Reagents/Conditions | Product |

|---|---|---|---|---|

| 1 | Formylation | 3-Pentadecylphenol | DMF, POCl₃ (Vilsmeier-Haack conditions) | 2-Hydroxy-4-pentadecylbenzaldehyde psu.eduresearchgate.net |

| 2 | Condensation | 2-Hydroxy-4-pentadecylbenzaldehyde, Methyl-4-aminobenzoate | Reflux in 1,4-dioxane | 4-[(2-hydroxy-4-pentadecyl-benzylidene)-amino]-benzoic acid methyl ester psu.edu |

The phenolic hydroxyl group can be readily esterified to produce polymerizable monomers. Pentadecylphenyl methacrylate (B99206) (PDPMA) and acrylate (B77674) (PDPA) are valuable monomers derived from hydrogenated cardanol (3-pentadecylphenol). mdpi.com The synthesis typically involves reacting the phenol with methacryloyl chloride or acryloyl chloride in the presence of a base, such as triethylamine, to neutralize the HCl byproduct. mdpi.com

These bio-derived monomers can be polymerized using techniques like Atom Transfer Radical Polymerization (ATRP). mdpi.comnih.gov ATRP allows for the synthesis of polymers with controlled molecular weights and low polydispersity. researchgate.netcmu.edu Copolymers of PDPMA with other monomers, such as styrene, have been synthesized and characterized, demonstrating their potential in creating new materials with tailored properties. mdpi.comnih.gov

Table 3: Synthesis and Polymerization of 3-Pentadecylphenyl Methacrylate (PDPMA)

| Process | Reactants | Key Reagents/Conditions | Product/Result |

|---|---|---|---|

| Monomer Synthesis | 3-Pentadecylphenol, Methacryloyl chloride | Triethylamine, Dichloromethane, 0-5 °C to room temp. | 3-Pentadecylphenyl methacrylate (PDPMA) mdpi.com |

| Homopolymerization | PDPMA | CuBr (catalyst), PMDETA (ligand), Ethyl-2-bromo-isobutyrate (initiator), 95 °C | Poly(pentadecylphenyl methacrylate) via ATRP mdpi.com |

| Copolymerization | PDPMA, Styrene | CuBr (catalyst), PMDETA (ligand), 95 °C | Styrene-PDPMA copolymers with varying compositions and thermal properties. mdpi.comnih.gov |

Pentadecylphenol can be "tagged" or conjugated to other functional molecules to create novel chemical structures with specific properties. Research has demonstrated the synthesis of molecules where L-tryptophan is attached to pentadecylphenol. researchgate.net These conjugates are prepared by forming either an ester or an amide linkage between the two moieties. For example, the phenolic hydroxyl group of pentadecylphenol can be reacted with the carboxylic acid group of a protected L-tryptophan (e.g., Boc-L-tryptophan) using standard esterification coupling agents. researchgate.net Alternatively, the pentadecylphenol can first be modified to introduce an amine or alcohol linker, which then reacts to form an amide or ether/ester bond with tryptophan. researchgate.net These bio-based conjugates have shown interesting self-assembly and liquid crystalline properties. researchgate.net

The electron-rich aromatic ring of pentadecylphenol is susceptible to various electrophilic substitution reactions, typically at the ortho and para positions relative to the powerful activating hydroxyl group. mlsu.ac.inbyjus.com

One prominent example is sulfonation. Reacting 3-pentadecylphenol with sulfuric acid or oleum (B3057394) leads to the introduction of sulfonic acid (-SO₃H) groups onto the ring. researchgate.net Depending on the reaction conditions, mono- and di-sulfonated products can be obtained, such as 4-hydroxy-6-pentadecylphenol-1,3-disulfonic acid. researchgate.netgoogle.com These sulfonated derivatives are useful as catalysts or surfactants. researchgate.netgoogle.com

Other modifications include:

Etherification: The phenolic hydroxyl can be converted into an ether, for example, by reacting it with methyl iodide or dimethyl sulfate (B86663) to form 3-pentadecyl anisole (B1667542). google.comrsdjournal.org

Arylation: Phenyl groups can be attached via the hydroxyl group to form diphenyl ether derivatives. google.comgoogle.com

Condensation: Reaction with formaldehyde (B43269) can lead to the formation of phenolic resins like Bakelite, where methylene (B1212753) bridges link the phenol units. mlsu.ac.in

Table 4: Examples of Phenolic Ring and Hydroxyl Group Modifications

| Reaction Type | Reactant | Key Reagents | Product Example |

|---|---|---|---|

| Sulfonation | 3-Pentadecylphenol | Sulfuric acid (H₂SO₄) or Oleum | 4-Hydroxy-6-pentadecylphenol-1,3-disulfonic acid researchgate.netgoogle.com |

| Etherification (Methylation) | 3-Pentadecylphenol | Sodium hydroxide, Methyl iodide | 3-Pentadecyl anisole (1-methoxy-3-pentadecylbenzene) google.com |

| Etherification (Arylation) | 3-Pentadecylphenol | KOH, Bromobenzene, Cu powder | 1-Pentadecyl-3-phenoxybenzene google.com |

| Esterification (Benzoylation) | 3-Pentadecylphenol | NaOH, Benzoyl chloride | Benzoylated 3-pentadecylphenol rsdjournal.org |

Pentadecylphenol and its parent compound, cardanol, are important feedstocks for creating sustainable polymers, particularly polyurethanes (PUs). mdpi.com The typical route involves converting the phenol into a polyol (a molecule with multiple hydroxyl groups), which then serves as the soft segment precursor in PU synthesis. nih.gov For instance, cardanol-derived polyols can be synthesized and subsequently reacted with commercial diisocyanates, such as isophorone (B1672270) diisocyanate (IPDI), to form rigid or flexible polyurethane foams and coatings. nih.govmdpi.comgoogle.com

One method to create these polyols from cardanol involves photo-oxygenation of the unsaturated side chains to form hydroperoxides, which are then reduced to alcohols. nih.gov Another approach involves synthesizing sulfonated cardanol-based polyethylene (B3416737) glycol (SCP), which acts as a reactive, dual-functional chain extender for creating waterborne polyurethane dispersions (WPUDs). mdpi.com These WPUDs are prepared by reacting the SCP extender with other polyols (like poly(butylene adipate)) and a diisocyanate (like IPDI). mdpi.com The resulting coatings can exhibit enhanced properties, such as improved water resistance and thermal stability, after UV cross-linking of the residual unsaturation in the cardanol side chain. mdpi.com While direct synthesis of a pentadecylphenol-based diisocyanate is not widely reported, its role as a precursor to polyols firmly establishes its importance in the field of bio-based polyurethanes.

Alkylation and Other Phenolic Ring Modification Reactions

Mechanistic Studies of Chemical Reactions Involving Pentadecylphenols

Detailed mechanistic studies specifically focused on the reactions of this compound are limited in the available literature. However, the mechanisms of the fundamental reactions used in its synthesis, such as the Grignard reaction and the Clemmensen reduction, are well-established in organic chemistry and can be applied to understand its formation.

The Grignard reaction for the synthesis of this compound proceeds via a nucleophilic addition mechanism. organic-chemistry.orgmasterorganicchemistry.comleah4sci.comyoutube.comlibretexts.org The Grignard reagent, tetradecylmagnesium bromide, contains a highly polarized carbon-magnesium bond, rendering the carbon atom nucleophilic. leah4sci.com The mechanism involves the following steps:

Nucleophilic Attack: The nucleophilic tetradecyl carbanion attacks the electrophilic carbonyl carbon of 2-hydroxybenzaldehyde. youtube.com

Intermediate Formation: This attack breaks the pi bond of the carbonyl group, and the electrons are pushed to the oxygen atom, forming a magnesium alkoxide intermediate. masterorganicchemistry.com

Protonation: Subsequent workup with a dilute acid protonates the alkoxide, yielding the final secondary alcohol product, 1-(2-hydroxyphenyl)pentadecan-1-ol. leah4sci.comlibretexts.org The phenolic hydroxyl group also reacts with the Grignard reagent, consuming an equivalent, but this is often an acceptable trade-off for a direct and clean reaction. acs.org

The Clemmensen reduction mechanism, used to convert 2-pentadecanoylphenol to this compound, is more complex and not fully elucidated due to the heterogeneous nature of the reaction. wikipedia.orglibretexts.org However, it is widely accepted to occur on the surface of the zinc catalyst and likely involves organozinc intermediates. wikipedia.orgvedantu.com Two main proposals are the 'Carbanionic Mechanism' and the 'Carbenoid Mechanism'. A unified view suggests the following key stages:

Protonation and Electron Transfer: The carbonyl oxygen is first protonated by the strong acid. The protonated carbonyl carbon is then attacked by the zinc surface, which transfers electrons to it. sapub.org

Formation of Organozinc Intermediates: This electron transfer leads to the formation of radical or carbanionic species on the zinc surface. These can be described as zinc carbenoids. wikipedia.orgsapub.org

Deoxygenation and Protonolysis: A series of steps involving further protonation and electron transfer ultimately leads to the cleavage of the carbon-oxygen bond and the formation of water. The resulting carbocationic or carbenoid species is then reduced and protonated by the acidic medium to give the final alkane product. sapub.org The reaction avoids the formation of an alcohol as a free intermediate. vedantu.com

Table 2: Mechanistic Features of Key Reactions

| Reaction | Reaction Type | Key Intermediate(s) | Driving Force | Stereochemistry | Reference(s) |

|---|---|---|---|---|---|

| Grignard Reaction | Nucleophilic Addition | Magnesium Alkoxide | Nucleophilicity of the Grignard reagent; Electrophilicity of the carbonyl carbon | Not typically stereoselective unless chiral reagents are used | organic-chemistry.orgmasterorganicchemistry.com |

| Clemmensen Reduction | Reduction (Deoxygenation) | Organozinc carbenoids, Radicals, Carbanions | Electron transfer from zinc surface to the carbonyl carbon | Not applicable for this substrate | wikipedia.orglibretexts.orgsapub.org |

Advanced Material Applications of Pentadecylphenol and Its Derivatives

Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry involves the study of systems composed of a discrete number of molecules, while self-assembly is the spontaneous organization of these molecules into ordered structures. nih.gov Pentadecylphenol and its derivatives are key players in this field due to their ability to form organized assemblies through non-covalent interactions.

Comb-polymers, which have a backbone with polymeric or monomeric side chains, can be formed by attaching pentadecylphenol derivatives to a polymer chain. For instance, a supramolecular comb polymer can be created by hydrogen-bonding pentadecylphenol-substituted naphthalenebisimide (PDP-UNBI) to poly(4-vinylpyridine) (P4VP). rsc.orgrsc.org This results in a highly ordered lamellar packing, as revealed by wide-angle X-ray diffraction (WXRD) studies. rsc.orgrsc.org The self-assembly of these comb-polymers leads to uniform mesomorphic lamellar structures with domains in the range of 5–10 nm. rsc.orgrsc.org

Similarly, when pentadecylphenol is hydrogen-bonded to polystyrene-block-poly(4-vinylpyridine), the resulting comb-shaped supramolecules self-organize into nanostructured thin films. scispace.comresearchgate.net These organized structures can act as templates for the synthesis of other materials, such as polypyrrole. researchgate.net The ability to control the self-assembly of these comb-polymers opens up possibilities for creating functional materials with tailored nanoporous structures and anisotropic properties. scispace.com

Liquid crystals represent a state of matter with properties between those of conventional liquids and solid crystals. wikipedia.org The unique molecular shape of pentadecylphenol derivatives allows them to form liquid crystalline phases. For example, new perylene (B46583) bisimide (PBI) building blocks based on pentadecylphenol have been developed that exhibit room-temperature liquid-crystalline behavior. researchgate.net These molecules, when drop-cast, form nanofibers that can be several micrometers in length due to efficient packing of the saturated alkyl side chains of the pentadecylphenol. researchgate.net

The introduction of pentadecylphenol-tagged L-tryptophan molecules has also been shown to induce liquid crystalline properties. researchgate.net These molecules exhibit different liquid crystalline behaviors depending on the solvent, forming needle-like crystals in tert-butanol (B103910) and showing liquid crystalline behavior in hydrogen-bonding solvents like benzyl (B1604629) alcohol. researchgate.net The formation of these phases is driven by intermolecular interactions, including hydrogen bonding.

Hydrogen bonding is a key intermolecular force driving the self-assembly of pentadecylphenol-containing systems. researchgate.netrsc.org In the case of P4VP(PDP-UNBI) complexes, hydrogen bonding between the pentadecylphenol and the P4VP is the primary mechanism for the formation of the supramolecular comb polymer. rsc.org The formation of these hydrogen bonds can be confirmed using techniques like Fourier Transform Infrared Spectroscopy (FTIR). mdpi.com

Molecular dynamics simulations have been used to study the complexation of 3-pentadecylphenol (B1217947) with amylose (B160209) in an aqueous solution. acs.org These studies show that the binding is primarily driven by hydrophobic interactions and that the resulting complexes can involve the insertion of the pentadecylphenol molecule into the helical structure of the amylose. acs.org The self-assembly behavior is also influenced by solvent polarity. For instance, in supramolecular assemblies of P4VP and a perylenebisimide functionalized with 3-pentadecylphenol, the nature of the solvent dictates the type of aggregates formed, with H-type aggregates observed in non-polar solvents like methylcyclohexane. rsc.org

Development of Liquid Crystalline Phases

Polymer Modification and Composite Materials

The incorporation of pentadecylphenol and its derivatives into polymer matrices can significantly enhance their mechanical and thermal properties. This is particularly evident in polyamides and phenolic resins.

Polyamides, while possessing excellent mechanical properties and heat resistance, can suffer from low toughness. mdpi.comingentaconnect.com 3-Pentadecylphenol (PDP) has been effectively used to simultaneously toughen and reinforce polyamide composites. mdpi.com When blended with polyamide 10,12 (PA10,12) and a polyolefin elastomer (POE), PDP acts as a compatibilizer, blurring the interface between the PA10,12 and POE phases. mdpi.com This is attributed to the formation of intermolecular hydrogen bonds. mdpi.com The addition of 5 wt% PDP to a PA10,12/POE blend resulted in a significant increase in both the elongation at break and the notch impact strength. mdpi.comresearchgate.net

The toughening effect is due to the plasticization imparted by the long C15 alkyl side chain of the pentadecylphenol. ingentaconnect.com This "internal plasticization" improves the flexibility of the polymer chains. ingentaconnect.com

Table 1: Mechanical Properties of PA10,12 Composites

| Material Composition (wt%) | Elongation at Break (%) | Notch Impact Strength (kJ/m²) |

|---|---|---|

| Unmodified PA10,12 | - | ~7.7 |

| PA10,12/POE/PDP (92/3/5) | 579 | 61.54 |

Data sourced from MDPI mdpi.comresearchgate.net

Phenolic resins are known for their high thermal stability and flame retardancy, but they can be brittle. mdpi.com 3-Pentadecylphenol can be used as a modifier to improve the toughness of foamable phenolic resins through in situ modification. mdpi.compreprints.org This chemical modification involves incorporating the pentadecylphenol into the molecular structure of the phenolic resin. mdpi.com

Research has shown that adding 15% of 3-pentadecylphenol relative to the total amount of phenol (B47542) results in the best toughness for the modified foam, with a 300% increase in bending deflection compared to unmodified phenolic foam. mdpi.compreprints.org The modified foam also exhibits a more regular and dense network structure with a higher closed-cell ratio, leading to improved compressive strength, bending strength, and a lower water absorption rate. mdpi.compreprints.org

Table 2: Properties of Modified Phenolic Foam

| Property | Unmodified Phenolic Foam | Phenolic Foam with 15% 3-Pentadecylphenol |

|---|---|---|

| Bending Deflection | Baseline | 300% Increase |

| Compressive Strength | - | Improved |

| Bending Strength | - | Improved |

| Water Absorption Rate | - | Lowered |

Data sourced from MDPI mdpi.compreprints.org

Toughening and Reinforcement Strategies for Polyamides

Corrosion Inhibition Studies and Mechanisms

Derivatives of 2-pentadecylphenol (B14136433), a compound readily sourced from cashew nut shell liquid (CNSL), have demonstrated significant potential as effective and environmentally friendly corrosion inhibitors for metals, particularly mild steel in acidic environments. researchgate.net Their efficacy stems from their molecular structure, which includes a long alkyl chain and a phenolic ring, facilitating strong adsorption onto metal surfaces.

The primary mechanism by which pentadecylphenol derivatives protect against corrosion is through the formation of a protective, inhibitive layer on the metal surface. researchgate.net This layer acts as a physical barrier, isolating the metal from the corrosive medium. researchcommons.org The formation of this layer is governed by the adsorption of the inhibitor molecules onto the metal. This adsorption can occur through two main processes: physisorption and chemisorption. nih.gov

Physisorption involves electrostatic interactions between the charged metal surface and the inhibitor molecules. nih.gov In contrast, chemisorption involves the sharing of electrons between the inhibitor molecules and the vacant d-orbitals of the metal atoms, forming a more stable coordinate bond. nih.gov Studies on m-pentadecylphenol have indicated that the adsorption process is spontaneous and primarily follows a chemisorption mechanism, which is well-described by the Langmuir adsorption isotherm model. researchgate.net This model assumes the formation of a monolayer of the inhibitor on the metal surface. The presence of heteroatoms like oxygen and nitrogen, along with π-electrons in the aromatic ring of pentadecylphenol derivatives, enhances their ability to adsorb onto the metal surface. nih.gov

Research on amino pentadecylphenols (APPs) has shown that their adsorption on mild steel surfaces in acidic solutions follows the Temkin adsorption isotherm, indicating physical adsorption. scirp.orgresearchgate.net The long hydrocarbon chain in these molecules contributes to their low solubility in aqueous solutions, which in turn promotes their adsorption onto the metal surface. researchcommons.org

Electrochemical techniques are crucial for quantifying the effectiveness of corrosion inhibitors. Potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS) are two of the most common methods used to evaluate pentadecylphenol-based inhibitors. researchgate.netscirp.org

Potentiodynamic polarization studies on m-pentadecylphenol have shown that it acts as an anodic inhibitor, meaning it primarily suppresses the anodic reaction (metal dissolution). researchgate.net For amino pentadecylphenol (APP) derivatives, studies indicate they function as mixed-type inhibitors with a predominant anodic effect, affecting both the anodic and cathodic processes of corrosion. scirp.org The addition of these inhibitors leads to a decrease in the corrosion current density (icorr), which is a direct measure of the corrosion rate. scirp.org

Electrochemical impedance spectroscopy (EIS) provides valuable information about the inhibitor's adsorption mechanism and the properties of the protective layer. In the presence of pentadecylphenol-based inhibitors, the charge transfer resistance (Rct) increases significantly, indicating a slowing down of the corrosion process. scirp.org The decrease in the double-layer capacitance (Cdl) further supports the adsorption of the inhibitor molecules on the metal surface, as they displace water molecules and reduce the dielectric constant at the interface. scirp.org

Interactive Table: Corrosion Inhibition Efficacy of Pentadecylphenol Derivatives

| Inhibitor | Metal | Corrosive Medium | Optimal Concentration (ppm) | Inhibition Efficiency (%) | Adsorption Isotherm | Type of Inhibition |

| m-Pentadecylphenol | Mild Steel | 1 M HCl | 300 | >95 | Langmuir | Anodic |

| Amino Pentadecylphenols (APPs) | Mild Steel | 0.10 M HCl | 600 | ~98 | Temkin | Mixed (Anodic predominant) |

Formation of Inhibitive Layers and Adsorption Behavior on Metal Surfaces

Nanomaterial Synthesis and Templating Applications

Beyond corrosion inhibition, this compound and its derivatives are finding applications in the burgeoning field of nanotechnology, particularly in the synthesis and templating of nanomaterials.

The phenolic group in this compound can be exploited for the synthesis of metal nanoparticles. researchgate.net Under alkaline conditions, the phenolic group ionizes to form a phenolate (B1203915) anion, which is capable of reducing metal ions, such as silver ions (Ag⁺), to form metal nanoparticles. acs.org This process offers a simple, one-step method for synthesizing nanoparticles. acs.orgresearchgate.net

In one approach, a Langmuir monolayer of 3-pentadecylphenol at the air-water interface can spontaneously reduce silver ions in the aqueous subphase, leading to the formation of ordered two-dimensional assemblies of silver nanoparticles. acs.orgacs.org The oxidized pentadecylphenol molecules then act as capping agents, stabilizing the newly formed nanoparticles and preventing their aggregation. acs.org This method allows for the synthesis of monodisperse silver nanoparticles that can be isolated as a dry powder and redispersed in various organic solvents. acs.org The use of plant-derived compounds like pentadecylphenol aligns with the principles of green chemistry for nanoparticle synthesis. ijcmas.comscirp.org

The unique molecular structure of 3-pentadecylphenol, with its bulky phenol ring and flexible alkyl chain, makes it a suitable model compound for studying the crystallization behavior of polymers in confined spaces. chemicalbook.comacs.org When infiltrated into nanoporous structures like anodic aluminum oxide (AAO) templates, the crystallization of pentadecylphenol is significantly altered compared to its bulk state. chemicalbook.comacs.org

Studies have shown that in a confined environment, the arrangement of the phenol rings is restricted, which in turn affects the movement of the alkyl chain. chemicalbook.com This confinement can lead to changes in the melting and crystallization behavior, such as the transition from double melting peaks in the bulk material to a single melting peak in the confined state. chemicalbook.com This suggests that the crystallization process can be controlled by introducing side chains or end groups and by the degree of confinement. chemicalbook.com

Furthermore, wide-angle X-ray diffraction (WAXD) studies of 3-pentadecylphenol confined in AAO nanopores have revealed that the solid-solid phase transition is still present, but the stacking of the layered structure of the end groups is disrupted. acs.org Such research provides a more realistic model for understanding the confined crystallization of end-group functionalized polymers. acs.org The ability to control the crystallization within these nanostructures opens up possibilities for creating novel nanostructured hybrid materials. acs.org In some cases, pentadecylphenol has also been used in combination with block copolymers to create nanostructured thin films that can serve as templates for the synthesis of other materials, such as polypyrrole. researchgate.net

Biological and Biochemical Investigations of Pentadecylphenols

In Vitro Studies of Specific Biological Activities

Antioxidant Activity and Free Radical Scavenging Mechanisms

The antioxidant potential of phenolic compounds is well-established, primarily attributed to their ability to donate a hydrogen atom from their hydroxyl group to scavenge free radicals, thus breaking the auto-oxidative chain reaction. tandfonline.com While specific free radical scavenging data for 2-pentadecylphenol (B14136433) is not extensively detailed in the reviewed literature, studies on closely related derivatives provide insight.

For instance, a synthesized derivative, 2-tert-butyl-5-epoxypentadecylphenol, was developed from cardanol (B1251761) and demonstrated good antioxidant performance in various lube base oils. sylzyhg.com Another study synthesized 5-n-pentadecyl-2-tert-amylphenol via the alkylation of 3-n-pentadecylphenol and found it to be a more stable antioxidant than the commercial additive BHT, significantly reducing the formation of oxidation products in oil. acs.orgresearchgate.net Furthermore, a derivative named 2-n-butyl pentadecylphenol, developed through the alkylation of hydrogenated cardanol, showed good efficiency in stabilizing gasoline against oxidation. tandfonline.comtandfonline.com These studies on related structures underscore the potential antioxidant capabilities of the pentadecylphenol scaffold, although direct evaluation of the this compound isomer is needed for a conclusive determination of its specific activity.

Research on Antimicrobial and Antifungal Properties

The antimicrobial properties of phenolic lipids are of significant interest. However, research directly evaluating this compound against microbial or fungal strains is limited. The majority of research has focused on derivatives or related isomers.

Schiff bases, compounds often synthesized from phenols, are known to possess antibacterial and antifungal properties. researchgate.netmdpi.com Studies have been conducted on Schiff bases derived from 2-hydroxy-4-pentadecylbenzaldehyde, which is prepared from 3-pentadecylphenol (B1217947) (cardanol). researchgate.netmdpi.com These derivatives have been screened for antibacterial and antifungal activity, though this does not represent the activity of the parent this compound molecule. researchgate.net

Research on other alkylphenols has shown that Gram-positive bacteria are often more susceptible than Gram-negative bacteria, a difference attributed to the complex outer membrane of Gram-negative bacteria which can act as a barrier to hydrophobic compounds. nih.gov The broad family of cardanols, or 3-alkylphenols, have demonstrated antimicrobial and antileishmanial activities. scielo.br While these findings suggest that the pentadecylphenol structure has potential antimicrobial applications, specific data, such as Minimum Inhibitory Concentration (MIC) values for this compound, are not available in the current body of literature.

Studies on Antiproliferative and Antitumoral Mechanisms in Cellular Models

The potential for alkylphenols and their derivatives to act as anticancer agents has been an area of active investigation. These compounds have been noted for their antiproliferative, antitumoral, and antimutagenic activities. scielo.br

Direct studies on the antiproliferative effects of this compound are scarce. However, research on its methoxy (B1213986) derivative, 2-methoxy-6-pentadecylphenol, was part of a synthesis pathway to create Norhierridin B, a compound that showed a pronounced inhibition of the growth of MDA-MB-231 breast adenocarcinoma cells. nih.gov Another related compound, 3-pentadecylphenol, has been identified in human cancer tissue and has been shown to inhibit the growth of cervical cancer cells, purportedly by binding to DNA and interfering with transcription and replication. biosynth.com Additionally, liposomal formulations of the chemotherapy drug docetaxel (B913) have been developed with a 3-n-pentadecylphenol derivative for cancer therapy. unimi.it

These examples highlight the therapeutic potential of the pentadecylphenol skeleton in oncology, but they also underscore that the existing research has primarily utilized the 3-isomer or other derivatives, rather than this compound itself.

Enzyme Modulation and Inhibition Studies

Enzyme inhibition is a key mechanism through which bioactive compounds exert their pharmacological effects. bgc.ac.in Phenolic lipids have been shown to modulate the activity of various enzymes, often by interacting with the enzyme's structure due to their lipophilic nature. nih.gov

While direct studies on this compound are not prominent, research on related alkylphenols has shown inhibitory effects on certain enzymes. For example, 2-nonylphenol (B21176) was identified as the most potent inhibitor of plasma membrane Ca2+-ATPase among a series of synthetic phenols. nih.gov The proposed mechanism suggests that these lipophilic molecules interact with the hydrophobic interior of the enzyme or at the lipid-protein interface. nih.gov

The closely related isomer, 3-pentadecylphenol, has been reported to inhibit the activity of the α-glucosidase enzyme, suggesting potential as an antiobesity agent. chemicalbook.com It has also shown inhibitory activity against bovine brain PI-PLCgamma1. bindingdb.org These findings indicate that the pentadecylphenol structure can interact with and modulate enzyme function, although the specific inhibitory profile of this compound remains to be investigated.

Molecular Interactions with Biological Systems

Effects on Lipid Bilayer Structure and Physicochemical Properties

The interaction of amphiphilic molecules with cell membranes is fundamental to many biological activities. Due to their structure, consisting of a polar phenolic headgroup and a nonpolar alkyl tail, pentadecylphenols can incorporate into lipid bilayers, altering their structure and physicochemical properties. researchgate.netkoreascience.kr

Extensive research has been conducted on the isomer 3-pentadecylphenol (PDP) and its interaction with model lipid membranes, particularly those composed of dipalmitoylphosphatidylcholine (DPPC). nih.govresearchgate.netrsc.orgnih.gov These studies, utilizing techniques like differential scanning calorimetry (DSC), attenuated total reflection infrared spectroscopy (ATR-IR), and ³¹P NMR, have revealed several key effects:

Phase Transition Temperature: The addition of 3-pentadecylphenol to DPPC bilayers leads to an increase in the main phase transition temperature (Tₘ). For example, the Tₘ rose from 41.5°C for pure DPPC liposomes to 50.9°C for a 50/50 mol% mixture of 3-pentadecylphenol and DPPC. nih.gov In contrast, for dry bilayers, the addition of 3-pentadecylphenol decreased the Tₘ. nih.govresearchgate.net

Bilayer Organization: At lower concentrations, 3-pentadecylphenol incorporates into the DPPC bilayer. However, as its concentration increases (above 20 mol%), the phase behavior becomes more complex, suggesting the coexistence of multiple phases with different compositions and structures within the bilayer. researchgate.net

Structural Changes: ³¹P NMR studies indicated that at temperatures above the phase transition, a 50/50 mol% dispersion of 3-pentadecylphenol/DPPC adopts an isotropic phase, marking a departure from the typical lamellar structure of the lipid bilayer. nih.gov ATR-IR analysis confirmed that 3-pentadecylphenol influences both the hydrophobic (alkyl chains) and hydrophilic (headgroup) regions of the DPPC bilayer. nih.gov

Molecular Interactions: A strong intermolecular hydrogen bond forms between the phenolic hydroxyl group of 3-pentadecylphenol and the phosphate (B84403) group of DPPC, an interaction that is maintained upon hydration of the bilayer. nih.gov

These detailed investigations into 3-pentadecylphenol provide a comprehensive model for how a pentadecylphenol might interact with and modify a lipid membrane. However, it is important to emphasize that this data is for the 3-isomer, and the specific effects of this compound on lipid bilayers have not been similarly reported.

Table 1: Effect of 3-Pentadecylphenol (PDP) Concentration on the Main Phase Transition Temperature (Tₘ) of DPPC Liposomes

| Molar Percentage of 3-PDP in DPPC Bilayer | Phase Transition Temperature (Tₘ) in °C |

| 0% (Pure DPPC) | 41.5 |

| 50% | 50.9 |

| Data derived from studies on the 3-isomer of pentadecylphenol. nih.gov |

Cellular Response and Proliferation Modulation Studies

Disclaimer: Due to a lack of available scientific literature on the specific cellular response and proliferation modulation of this compound, this section will discuss the investigated effects of its isomer, 3-Pentadecylphenol , on human keratinocyte cells (HaCaT). These findings are presented to illustrate the potential biological activities of pentadecylphenols but should not be directly attributed to this compound.

Research into the biological activities of 3-Pentadecylphenol, a primary component of cardanol derived from cashew nutshell liquid, has shed light on its influence on cellular processes. Studies on the human keratinocyte cell line, HaCaT, have revealed concentration-dependent effects on cell viability and proliferation.

At higher concentrations (>10 µg/mL), 3-Pentadecylphenol exhibited cytotoxic effects, leading to a significant reduction in cell viability. mdpi.com Conversely, at lower, non-cytotoxic concentrations, it demonstrated a positive impact on cell proliferation and wound healing processes. mdpi.com

In a scratch assay designed to simulate wound healing, HaCaT cells treated with 1 µg/mL of 3-Pentadecylphenol achieved 99% wound closure after 48 hours. mdpi.com This enhanced wound repair capability is attributed to the promotion of both cell migration and proliferation. mdpi.com Further investigations at concentrations of 1 µg/mL and 0.1 µg/mL showed a significant enhancement of HaCaT cell proliferation compared to untreated control groups. mdpi.com

The table below summarizes the observed effects of 3-Pentadecylphenol on the proliferation of HaCaT cells.

| Concentration of 3-Pentadecylphenol | Observation on HaCaT Cells | Outcome |

| >10 µg/mL | Significant reduction in cell viability. | Cytotoxic |

| 1 µg/mL | Promoted cell proliferation and migration. | Enhanced Wound Healing |

| 0.1 µg/mL | Promoted cell proliferation. | Proliferative |

These findings suggest that 3-Pentadecylphenol can modulate cellular responses, with a notable biphasic effect dependent on its concentration. While high doses are detrimental to cell survival, lower doses may promote tissue repair and regeneration processes.

Ligand-Target Interactions and Computational Molecular Docking Studies (e.g., Thioredoxin System)

Disclaimer: There is no available research specifically detailing the ligand-target interactions and computational molecular docking of this compound with the thioredoxin system. This section will, therefore, present findings on a related compound, 4-amino-3-pentadecylphenol (B14750637) , to exemplify the potential interactions of substituted pentadecylphenols with this key cellular system. The results discussed should not be directly ascribed to this compound.

The thioredoxin (Trx) system, a crucial component in maintaining cellular redox balance, has emerged as a significant target in cancer therapy. nih.govechemportal.org This system, which includes thioredoxin reductase (TXNRD1) and thioredoxin interacting protein (TXNIP), plays a vital role in cellular processes like proliferation and apoptosis. nih.gov High expression of TXNRD1 and low expression of TXNIP are associated with a worse prognosis in breast cancer. nih.gov

In the search for novel molecules for breast cancer chemotherapy, computational molecular docking studies have been employed to identify potential inhibitors of the thioredoxin system. nih.gov One such study investigated the interaction of various small molecules with a modeled human thioredoxin protein. nih.gov Among the compounds screened, 4-amino-3-pentadecylphenol was identified as a potential hit molecule. nih.govchemspider.com

The study utilized bioinformatics applications to model the three-dimensional structure of thioredoxin and predict its binding sites. nih.gov Small molecules were then screened for their binding affinity to the modeled target using software such as GOLD, with the interactions scored using Chemscore. nih.govchemspider.com This computational approach allows for the prediction of ligand-target interactions at a molecular level, providing a basis for further drug discovery and development. chemspider.com

The table below presents the results of the docking studies for the top-scoring molecules identified as potential inhibitors of the thioredoxin system.

| Compound Name | Docking Score (Chemscore) | Proposed as |

| 3-hydroxy-2,3-diphenylbutanoic acid | Top Score | Hit Molecule |

| 4-amino-3-pentadecylphenol | Top Score | Hit Molecule |

| 3-(hydroxyimino)-2,4-diphenylbutanenitrile | Top Score | Hit Molecule |

| 2-ethyl-1,2-diphenylbutyl carbamate | Top Score | Hit Molecule |

The identification of 4-amino-3-pentadecylphenol as a potential ligand for the thioredoxin system highlights the potential for phenolic compounds with long alkyl chains to interact with key biological targets involved in cancer progression. nih.gov These computational findings provide a foundation for the synthesis and biological evaluation of such compounds as potential therapeutic agents.

Analytical Methodologies for Characterization and Quantification

Spectroscopic Analysis

Spectroscopic methods are fundamental in elucidating the molecular structure of 2-pentadecylphenol (B14136433) by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are pivotal for the structural confirmation of this compound and its derivatives. In studies of 2-(3-pentadecylphenoxy) ethanol, ¹H NMR was used to identify the aromatic and aliphatic protons. researchgate.net For instance, the aromatic protons appeared at specific chemical shifts (δ, ppm), while the terminal methyl group of the pentadecyl chain was also clearly identifiable. researchgate.net Similarly, ¹³C NMR analysis of 3-pentadecylphenol (B1217947) modified phenolic resin identified the carbon atoms of the benzene (B151609) ring, the hydroxymethyl group, and the long pentadecyl chain. mdpi.com These techniques provide a detailed map of the carbon-hydrogen framework of the molecule.

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is employed to identify the functional groups present in this compound. The characteristic absorption bands in the infrared spectrum correspond to specific vibrational modes of the molecule. For example, the hydroxyl (-OH) group and the aromatic ring C-H bonds exhibit distinct peaks. colab.wsnih.gov In the analysis of a Schiff base derived from a pentadecylphenol derivative, FTIR was used alongside other spectroscopic methods for full characterization. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. For a Schiff base synthesized from 2-hydroxy-4-pentadecylbenzaldehyde, the absorption maximum (λ_max) was recorded in chloroform, indicating the presence of conjugated systems. mdpi.com

Mass Spectrometry (MS): Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern of this compound. Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) have been used to determine the mass-to-charge ratio (m/z) of derivatives, confirming their molecular formula. mdpi.com Predicted collision cross-section values for various adducts of this compound have also been calculated, aiding in its identification. uni.lu

| Spectroscopic Technique | Application for this compound | Key Findings |

| ¹H NMR | Structural elucidation of derivatives. | Identifies aromatic and aliphatic protons. |

| ¹³C NMR | Confirmation of carbon framework. | Differentiates carbons in the benzene ring and pentadecyl chain. mdpi.com |

| FTIR | Functional group identification. | Confirms presence of hydroxyl and aromatic C-H groups. colab.wsnih.gov |

| UV-Vis | Analysis of electronic transitions. | Determines absorption maximum for conjugated systems. mdpi.com |

| MS | Molecular weight and fragmentation analysis. | Confirms molecular formula and provides structural information. mdpi.comuni.lu |

Chromatographic Techniques

Chromatographic methods are essential for separating this compound from complex mixtures and for its quantification.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. wikipedia.org It is widely used for the identification and quantification of this compound in various samples, including biological extracts and archaeological materials. researchgate.netscispace.cominnovareacademics.in The retention time in the gas chromatograph provides a preliminary identification, which is then confirmed by the mass spectrum. wikipedia.org For instance, GC-MS analysis of a methanolic leaf extract of Syzygium jambos revealed the presence of 3-pentadecylphenol among other bioactive compounds. scispace.cominnovareacademics.in

Pyrolysis-GC-MS: This technique involves the thermal decomposition of a sample followed by GC-MS analysis of the resulting fragments. It has been applied to study lacquer films, where the pyrolysis products, including this compound and other related phenols, are identified to understand the original composition of the material. oup.com

| Chromatographic Technique | Application for this compound | Key Findings |

| GC-MS | Identification and quantification in complex mixtures. | Confirms the presence of pentadecylphenol in plant extracts and other materials. researchgate.netscispace.cominnovareacademics.in |

| Pyrolysis-GC-MS | Analysis of polymeric materials containing pentadecylphenol. | Identifies thermal degradation products to deduce the original composition. oup.com |

Thermal Analysis Techniques

Thermal analysis techniques are used to study the physical and chemical properties of this compound as a function of temperature.

Thermogravimetry (TG) and Derivative Thermogravimetry (DTG): TG measures the change in mass of a sample as it is heated, providing information about its thermal stability and decomposition. DTG is the first derivative of the TG curve, showing the rate of mass loss. Studies on 5-n-pentadecyl-2-tert-amylphenol have shown that it is more thermally stable than the commercial antioxidant BHT. acs.orgresearchgate.net The decomposition of phenolic foams modified with 3-pentadecylphenol has also been investigated using TG, which showed that the modification did not significantly affect the thermal stability of the foam. mdpi.com

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to study phase transitions, such as melting and crystallization. acs.orgresearchgate.net The crystallization kinetics of composites containing 3-pentadecylphenol have been analyzed using DSC, revealing how the cooling rate affects the crystallization temperature. mdpi.com

Differential Thermal Analysis (DTA): DTA is similar to DSC and is used to detect phase transitions and chemical reactions. It has been used in conjunction with other thermal analysis techniques to study the thermal properties of derivatives like 5-n-pentadecyl-2-tert-amylphenol. acs.orgresearchgate.net

| Thermal Analysis Technique | Application for this compound | Key Findings |

| TG/DTG | Assessment of thermal stability and decomposition. | Shows higher thermal stability for some derivatives compared to standard antioxidants. acs.orgresearchgate.net |

| DSC | Study of phase transitions and crystallization kinetics. | Reveals the effect of cooling rates on the crystallization of composites. mdpi.com |

| DTA | Detection of thermal events. | Complements DSC and TG in characterizing thermal properties. acs.orgresearchgate.net |

Advanced Microscopic Techniques

Advanced microscopic techniques provide high-resolution images of materials containing this compound, offering insights into their morphology and structure at the nanoscale.

Transmission Electron Microscopy (TEM): TEM is used to visualize the nanostructure of materials. It has been employed to study the uniform mesomorphic lamellar structures in supramolecular comb polymers formed with pentadecyl phenol-substituted naphthalenebisimide. rsc.org

Atomic Force Microscopy (AFM): While not explicitly detailed for this compound in the provided context, AFM is a powerful tool for imaging surfaces at the atomic level and could be used to study the morphology of thin films or self-assembled monolayers involving this compound.

Electrochemical Characterization Methods

Electrochemical methods are crucial for evaluating the performance of this compound and its derivatives as corrosion inhibitors.

Potentiodynamic Polarization (PDP): PDP measurements are used to determine the corrosion rate and to understand the mechanism of corrosion inhibition. Studies on mild steel in acidic and seawater environments have shown that derivatives of pentadecylphenol act as mixed-type corrosion inhibitors, influencing both anodic and cathodic reactions. researchgate.netscirp.org

Electrochemical Impedance Spectroscopy (EIS): EIS is another powerful technique for studying corrosion inhibition. It provides information about the resistance of the protective layer formed by the inhibitor on the metal surface. researchgate.netscirp.org An increase in polarization resistance and a decrease in double-layer capacitance with increasing inhibitor concentration indicate the formation of a protective film.

| Electrochemical Technique | Application for this compound | Key Findings |

| PDP | Evaluation of corrosion inhibition mechanism. | Derivatives act as mixed-type inhibitors for mild steel. researchgate.netscirp.org |

| EIS | Assessment of protective layer formation. | Increased polarization resistance indicates effective corrosion inhibition. researchgate.netscirp.org |

Structural Elucidation and Purity Assessment Methodologies

The definitive identification and purity assessment of this compound require a combination of analytical methods.

Structural Elucidation: The complete structural elucidation of this compound and its derivatives is achieved by combining data from various spectroscopic techniques, particularly NMR (¹H and ¹³C), MS, and FTIR. mdpi.comchemistryguru.com.sg This integrated approach allows for the unambiguous determination of the molecular structure, including the connectivity of atoms and the nature of functional groups.

Purity Assessment: The purity of a synthesized compound containing a pentadecylphenol moiety is often checked using Thin Layer Chromatography (TLC). mdpi.com Further purification is typically carried out using column chromatography. mdpi.com Elemental analysis is also performed to confirm the empirical formula by comparing the calculated and found percentages of carbon, hydrogen, and nitrogen. mdpi.com

Natural Occurrence, Isolation, and Biosynthetic Pathways of Pentadecylphenols

Identification in Natural Sources (e.g., Cashew Nut Shell Liquid, Plant Extracts)

Unlike its isomer 3-pentadecylphenol (B1217947), which is a well-known derivative of Cashew Nut Shell Liquid (CNSL), 2-pentadecylphenol (B14136433) is not reported as a primary component of this source. google.comchemicalbook.com Instead, research has identified this compound as a secondary metabolite in certain microorganisms.

The compound has been detected in cyanobacteria, specifically Phormidium ectocarpi and Cyanobium sp. googleapis.comgoogle.com In these organisms, it is part of a diverse array of secondary metabolites. For instance, the related compound Hierridin B, which is 4,6-dimethoxy-2-pentadecylphenol, was isolated from the marine picocyanobacterium Cyanobium sp. researchgate.net The presence of this compound has also been noted in analyses of urushiol-related materials, such as those found in lacquer films, which are derived from plants in the Anacardiaceae family, the same family as the cashew tree.

| Compound | Natural Source | Classification | Reference |

|---|---|---|---|

| This compound | Phormidium ectocarpi | Cyanobacterium | googleapis.com |

| This compound | Cyanobium sp. | Cyanobacterium | googleapis.comgoogle.com |

| Hierridin B (4,6-Dimethoxy-2-pentadecylphenol) | Cyanobium sp. LEGE 06113 | Cyanobacterium | researchgate.net |

Methodologies for Isolation and Purification from Complex Natural Matrices

Specific protocols for the isolation of this compound directly from its identified natural source, cyanobacteria, are not extensively detailed. However, the principles of its separation and purification can be inferred from the well-established methods used for other phenolic lipids, particularly the components of CNSL. These techniques are designed to separate compounds based on their polarity, volatility, and chemical properties.

A common industrial practice for refining CNSL involves distillation at reduced pressure, which effectively separates the more volatile cardanol (B1251761) from less volatile components like cardol. mdpi.com For laboratory-scale purification and the separation of isomers, flash column chromatography is a highly effective technique. mdpi.com This method utilizes a stationary phase, such as silica (B1680970) gel, and a mobile phase (eluent) to separate compounds based on their differential adsorption. For instance, crude CNSL can be separated into its monoene, diene, and triene cardanol fractions using a C18 reverse-phase column. mdpi.com

Further purification of pentadecylphenol isomers is often achieved through recrystallization. The purification of 3-pentadecylphenol to a high degree of purity is successfully performed by recrystallizing the compound from solvents like hexane. google.comgoogle.com Chemical conversion can also facilitate isolation; for example, anacardic acid is first isolated from natural CNSL by precipitating it as its calcium salt, a process known as the calcium anacardate procedure. Subsequent chemical modifications can then be performed on the isolated precursor. These general methodologies would be applicable for the isolation and purification of this compound from a complex natural extract.

| Methodology | Principle | Application Example | Reference |

|---|---|---|---|

| Distillation | Separation based on differences in boiling points under reduced pressure. | Separating cardanol from technical-grade CNSL. | mdpi.com |

| Flash Column Chromatography | Separation based on differential adsorption to a stationary phase. | Purifying mono-, di-, and tri-unsaturated fractions of cardanol. | mdpi.com |

| Solvent Extraction | Separation based on differential solubility in immiscible solvents. | Laborious extraction of CNSL from shells using petroleum ether. | mdpi.com |

| Chemical Precipitation | Isolation of a target compound by converting it into an insoluble salt. | Isolating anacardic acid from CNSL as calcium anacardate. | |

| Recrystallization | Purification of a solid compound by dissolving it in a hot solvent and allowing it to crystallize upon cooling. | Obtaining pure 3-pentadecylphenol from hexane. | google.comgoogle.com |

Elucidation of Biosynthetic Mechanisms of Alkylphenols (e.g., Polyketide Pathway)

The biosynthesis of alkylphenols, including this compound, is rooted in the polyketide pathway. wikipedia.org This fundamental metabolic route is responsible for producing a vast array of natural products in bacteria, fungi, and plants. wikipedia.orgnih.gov The synthesis is carried out by large, multi-domain enzymes known as polyketide synthases (PKSs). wikipedia.org

The core process involves the sequential condensation of simple carboxylic acid units. wikipedia.org The biosynthesis initiates with a "starter unit," typically acetyl-CoA, which is then elongated by the addition of "extender units," most commonly malonyl-CoA. wikipedia.orgnih.gov In each step, the condensation is coupled with a decarboxylation of the extender unit, resulting in the formation of a beta-keto group and the incremental growth of a linear carbon chain—the polyketide backbone. wikipedia.org For anthraquinones in certain plants, this process involves one acetyl-CoA starter unit being extended by seven malonyl-CoA units to create an octaketide chain. researchgate.net

Strong evidence links the biosynthesis of this compound derivatives directly to this pathway. Studies on the cyanobacterium Cyanobium sp. suggest that Hierridin B, a dimethoxylated derivative of this compound, originates from a type III PKS pathway. researchgate.net Type III PKSs are a simpler form of these enzymes that iteratively catalyze condensations to produce a variety of aromatic polyketides. The diversification of the final polyketide structure is achieved through a series of steps including the choice of starter/extender units, the degree of reduction of keto groups, and various cyclization and aromatization reactions. researchgate.net The long C15 alkyl chain of pentadecylphenol is thus assembled through this stepwise, acetate-derived pathway before the final cyclization and aromatization steps that form the phenolic ring.

Environmental Implications and Sustainability Research of Pentadecylphenol Derivatives

Development of Eco-friendly Applications and Green Chemistry Perspectives

The unique chemical structure of 2-pentadecylphenol (B14136433), featuring a reactive phenolic hydroxyl group and a long, hydrophobic alkyl chain, makes it an ideal building block for a variety of eco-friendly materials and chemicals. researchgate.netchemicalbook.com Research in this area aligns with the principles of green chemistry by utilizing a renewable feedstock from agricultural waste to create high-value, often biodegradable, products that can replace more hazardous or non-renewable incumbents. researchgate.netln-fengguang.com

One of the most promising applications is in the development of bio-based polymers and additives . researchgate.net Scientists have successfully used 3-pentadecylphenol (B1217947) (hydrogenated cardanol) to synthesize novel polyamides, epoxies, and polymer composites. mdpi.commdpi.com For instance, fully bio-based vitrimers, a class of polymers known for their self-healing and recyclability, have been prepared using 3-pentadecylphenol, offering a sustainable alternative to traditional thermosetting plastics. mdpi.com The long alkyl chain of pentadecylphenol imparts flexibility and hydrophobicity to these polymers, enhancing properties like water resistance and durability. researchgate.netmdpi.com Furthermore, cardanol-based polyesters have been synthesized using mild enzymatic catalysis in solventless systems, representing a paradigm of a green circular economy. acs.org

In the field of industrial additives, m-pentadecylphenol has been identified as an effective eco-friendly corrosion inhibitor for mild steel in acidic environments. researchgate.netresearchgate.net Derived from the low-cost and sustainable CNSL, it can form a protective layer on metal surfaces, achieving inhibition efficiencies of over 95% at optimal concentrations. researchgate.netresearchgate.net This offers a green alternative to synthetic inhibitors that are often expensive and environmentally harmful. researchgate.net

The amphiphilic nature of pentadecylphenol also makes it a suitable precursor for biodegradable surfactants . chemicalbook.comrsc.org Cardanol-based non-ionic surfactants, for example, are noted for being environmentally friendly and are derived from renewable resources. rsc.org Polyethoxylate derivatives of 3-pentadecylphenol have been shown to effectively reduce the surface tension of water and exhibit better biodegradability compared to conventional petroleum-based surfactants like t-nonylphenyl polyethoxylate. researchgate.net

Other green applications include the synthesis of bio-based antioxidants and pesticides . A biological phosphite (B83602) antioxidant derived from m-pentadecylphenol has been developed through a process described as green and environmentally friendly, with the final product being of low toxicity. ln-fengguang.com Additionally, derivatives such as benzoylated, acetylated, and methylated 3-pentadecylphenol have been investigated as potential repellents and pesticides, offering a bio-based approach to crop protection. rsdjournal.org

Table 1: Eco-friendly Applications of this compound and its Derivatives

| Derivative | Application | Sustainable Advantage | Reference |

|---|---|---|---|

| m-Pentadecylphenol | Corrosion Inhibitor | Derived from renewable agro-waste (CNSL); replaces expensive and non-green inhibitors. | researchgate.net, researchgate.net |

| 3-Pentadecylphenol | Bio-based Vitrimers (recyclable polymers) | Creates fully bio-based, self-healing, and recyclable materials as an alternative to traditional thermosets. | mdpi.com |

| Pentadecylphenol Polyethoxylate | Surfactant | Derived from a renewable source; more biodegradable than conventional surfactants. | rsc.org, researchgate.net |

| m-Pentadecylphenol | Bio-based Phosphite Antioxidant | Synthesized via a green process from a renewable feedstock; low-toxicity product. | ln-fengguang.com |

| Acetylated/Benzoylated/Methylated 3-Pentadecylphenol | Pesticide/Repellent Agents | Bio-based alternative for potential use in crop protection. | rsdjournal.org |

| 3-Pentadecylphenol (PDP) | Polymer Compatibilizer | Enhances the properties of bio-polyamide composites, improving toughness and impact strength. | mdpi.com |

Environmental Fate and Degradation Studies in Various Matrices

The European Chemicals Agency (ECHA) registration dossier for decarboxylated cashew nutshell extract, which primarily contains cardanol (B1251761) and its saturated form, pentadecylphenol, outlines several environmental endpoints. europa.eu These include assessments for biodegradation in water, sediment, and soil, as well as phototransformation. europa.eu Generally, alkylphenols with linear alkyl chains, like pentadecylphenol, are expected to be more readily biodegradable than their highly branched counterparts. mst.dk

A key study directly compared the biodegradability of surfactants derived from cardanol and its hydrogenated (saturated) analog, 3-pentadecylphenol. researchgate.net Using a soil inoculum over a 28-day period, the study found that the saturated pentadecylphenol polyethoxylate was degraded to 25%. researchgate.net In comparison, the unsaturated cardanol polyethoxylate degraded to 17%, while the conventional and less eco-friendly t-nonylphenyl polyethoxylate remained substantially undegraded (77% remaining). researchgate.net This indicates that while not rapidly biodegradable under the tested conditions, the pentadecylphenol derivative shows significantly better degradation potential than some widely used petroleum-based surfactants. researchgate.net

Table 2: Comparative Biodegradation of Alkylphenol Polyethoxylate Surfactants

| Surfactant Type | Core Chemical Structure | Degradation (% after 28 days) | Source | Reference |

|---|---|---|---|---|

| Saturated Cardanol Polyethoxylate | 3-Pentadecylphenol | 25% | Renewable (CNSL) | researchgate.net |

| Unsaturated Cardanol Polyethoxylate | Cardanol | 17% | Renewable (CNSL) | researchgate.net |

| t-Nonylphenyl Polyethoxylate | Branched Nonylphenol | ~3% (77% remaining) | Petroleum | researchgate.net |

| Glucose (Reference) | - | ~95% (5% remaining) | - | researchgate.net |

Sustainable Sourcing and Utilization in Bio-based Materials Research

Sustainable sourcing focuses on selecting raw materials that are not only renewable but are also acquired in a way that is environmentally and socially responsible. brightest.ioeuropa.eu The sourcing of this compound is intrinsically linked to the principles of sustainability as it is derived from Cashew Nut Shell Liquid (CNSL). wikipedia.org

CNSL is a byproduct of the processing of cashew nuts from the Anacardium occidentale tree and is considered an agro-waste. researchgate.net This positions it as a highly sustainable feedstock for several key reasons:

Renewable and Abundant : CNSL is a natural, renewable resource generated in large quantities by the global cashew industry. researchgate.net

Valorization of Waste : Its use turns an agricultural byproduct, which could otherwise pose a disposal problem, into a valuable industrial raw material. researchgate.netbiostar-afrique.org

No Competition with Food : Unlike many bio-based chemicals derived from sugar or vegetable oils, CNSL is non-edible and its use does not compete with the food supply chain. rsc.org

Economic Benefits : The valorization of CNSL can generate additional income and contribute to sustainable development, particularly in the cashew-producing regions of Asia, Africa, and South America. researchgate.net

The process of obtaining this compound involves the thermal decarboxylation of anacardic acid (the main component of raw CNSL) to yield cardanol, which is then hydrogenated to produce the saturated pentadecylphenol. rsc.orgresearchgate.net

The utilization of this sustainably sourced chemical in bio-based materials research is extensive. Scientists are leveraging this compound and its precursor, cardanol, to develop materials that contribute to a circular economy. It serves as a building block for high-performance polymers with desirable properties like hydrophobicity, flexibility, and chemical resistance. researchgate.netmdpi.com For example, 3-pentadecylphenol has been used as a novel compatibilizer to simultaneously improve the toughness and reinforcement of polyamide composites, materials used widely in the automotive and electrical industries. chemicalbook.commdpi.com Its incorporation into bio-based epoxies and coatings provides a green alternative to conventional materials derived from fossil fuels like bisphenol-A (BPA). mdpi.comresearchgate.net This research pathway not only creates more environmentally friendly products but also reduces reliance on finite petrochemical resources. researchgate.netmitsuichemicals.com

Table 3: Sustainable Sourcing Profile of this compound's Precursor (CNSL)

| Attribute | Description | Reference |

|---|---|---|

| Source Material | Cashew Nut Shell Liquid (CNSL) | wikipedia.org, researchgate.net |

| Resource Type | Agricultural by-product (agro-waste) from the cashew industry. | , researchgate.net |

| Renewability | Fully renewable, plant-based origin. | researchgate.net |

| Food Competition | Non-edible resource, avoiding conflict with food production. | rsc.org |

| Key Advantage | Valorization of waste into a high-value chemical feedstock, promoting a circular economy. | researchgate.net |

Q & A

Q. How can researchers ensure ethical compliance in human biomonitoring studies of this compound exposure?

Q. What steps validate the reproducibility of this compound synthesis in academic labs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.